molecular formula C10H11ClINO B1452905 5-chloro-2-iodo-N-(propan-2-yl)benzamide CAS No. 1147836-22-3

5-chloro-2-iodo-N-(propan-2-yl)benzamide

Cat. No. B1452905
CAS RN: 1147836-22-3
M. Wt: 323.56 g/mol
InChI Key: KHWROJIWNSLSGN-UHFFFAOYSA-N
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Description

Benzamides are a class of compounds containing a benzamide moiety, which consists of a benzene ring attached to an amide functional group . They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .


Synthesis Analysis

Benzamides can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of benzamides typically consists of a benzene ring attached to an amide functional group. The specific structure of “5-chloro-2-iodo-N-(propan-2-yl)benzamide” would include chlorine and iodine substituents on the benzene ring and a propan-2-yl group attached to the nitrogen of the amide .


Chemical Reactions Analysis

While specific reactions involving “5-chloro-2-iodo-N-(propan-2-yl)benzamide” are not available, benzamides are known to participate in a variety of chemical reactions. For instance, they can undergo metal-catalyzed reactions to form anti-depressant molecules .

Scientific Research Applications

Biological Activity Spectrum

  • A study by Imramovský et al. (2011) explored a series of chloro-substituted benzamides, showing significant biological activities against mycobacterial, bacterial, and fungal strains, as well as inhibiting photosynthetic electron transport in spinach chloroplasts, suggesting potential antimicrobial and herbicidal applications (Imramovský et al., 2011).

Antitubercular Scaffold

  • Nimbalkar et al. (2018) synthesized derivatives of chloro-substituted benzamides, evaluating them for antitubercular activity against Mycobacterium tuberculosis. This research indicates the potential of such compounds in developing new antitubercular drugs, showcasing the promise of benzamide derivatives in treating tuberculosis (Nimbalkar et al., 2018).

Neuroleptic Activity

  • Iwanami et al. (1981) investigated benzamide derivatives for their neuroleptic activity, finding some compounds to be significantly more potent than traditional treatments. This suggests the potential use of similar compounds in psychosis treatment, highlighting the therapeutic versatility of benzamide derivatives (Iwanami et al., 1981).

Antifungal Agents

  • Narayana et al. (2004) prepared benzamides and their alkoxy derivatives as potential antifungal agents, demonstrating the chemical versatility and potential application of benzamide derivatives in combating fungal infections (Narayana et al., 2004).

Quantum Chemical Analysis

  • Venil et al. (2021) conducted a quantum chemical analysis and molecular docking studies on a benzamide derivative, exploring its potential in pharmacological importance through computational studies. This research underscores the capability of computational methods to predict and enhance the pharmacological activities of benzamide derivatives (Venil et al., 2021).

Mechanism of Action

The mechanism of action of benzamides can vary depending on the specific compound and its intended use. For example, some benzamides are used as potential drug compounds such as loperamide (Imodium AD, antidiarrheal), acetaminophen (analgesic), and lidocaine (Xylocaine, local anesthetic) .

Safety and Hazards

The safety and hazards associated with “5-chloro-2-iodo-N-(propan-2-yl)benzamide” would depend on its specific properties. For instance, “5-chloro-2-isopropylaniline” has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on “5-chloro-2-iodo-N-(propan-2-yl)benzamide” and similar compounds could involve further exploration of their potential uses in pharmaceuticals and other industries. Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus of future research .

properties

IUPAC Name

5-chloro-2-iodo-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClINO/c1-6(2)13-10(14)8-5-7(11)3-4-9(8)12/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWROJIWNSLSGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=CC(=C1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-iodo-N-(propan-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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